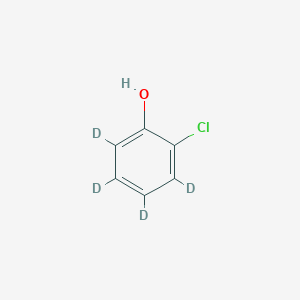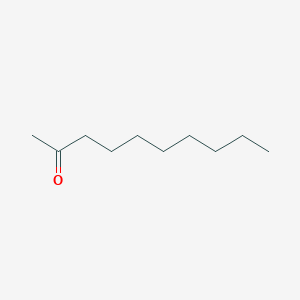![molecular formula C23H32N4O8 B165364 [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate CAS No. 137057-43-3](/img/structure/B165364.png)
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, also known as BuMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuMA is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body.
Mechanism Of Action
The mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is not fully understood, but it is believed to involve the activation of adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including the regulation of blood flow, inflammation, and apoptosis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is believed to activate the A2A adenosine receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical And Physiological Effects
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have various biochemical and physiological effects in the body. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as ribonucleotide reductase and thymidylate synthase. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
In addition to its anti-cancer effects, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to have cardiovascular effects. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to reduce blood pressure in hypertensive animal models.
Advantages And Limitations For Lab Experiments
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has several advantages for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a potent inhibitor of cancer cell proliferation, making it a valuable tool for studying cancer biology. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a selective activator of the A2A adenosine receptor, making it a valuable tool for studying adenosine receptor signaling.
However, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate also has some limitations for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex molecule that requires expertise in organic chemistry for synthesis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research. One area of research is the development of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, such as in the treatment of autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate and its potential applications in cancer and cardiovascular diseases.
Conclusion:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, or [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have anti-cancer and cardiovascular effects, and has potential applications in the treatment of various diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research is an exciting area of research with many future directions.
Synthesis Methods
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate involves the protection of the hydroxyl group of adenosine with butanoyl chloride, followed by the protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride. The resulting intermediate is then treated with butyric anhydride to form [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is in the treatment of cancer. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been studied for its potential applications in cardiovascular diseases, such as ischemic heart disease and hypertension. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases.
properties
CAS RN |
137057-43-3 |
|---|---|
Product Name |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
Molecular Formula |
C23H32N4O8 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C23H32N4O8/c1-5-8-15(28)32-11-14-19(34-16(29)9-6-2)20(35-17(30)10-7-3)23(33-14)27-13-26-18-21(27)24-12-25-22(18)31-4/h12-14,19-20,23H,5-11H2,1-4H3/t14-,19-,20+,23-/m1/s1 |
InChI Key |
RLXWNXSONLCZDP-PRLVQNESSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




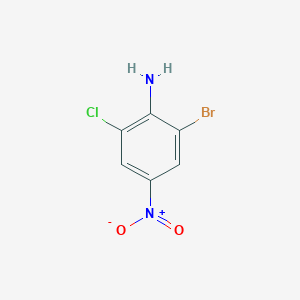
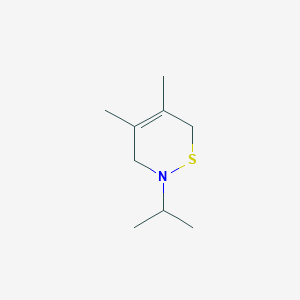
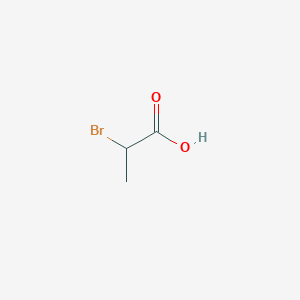
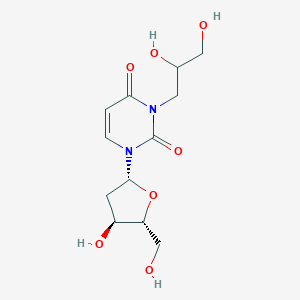
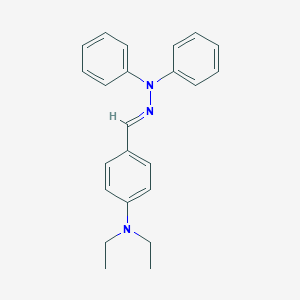
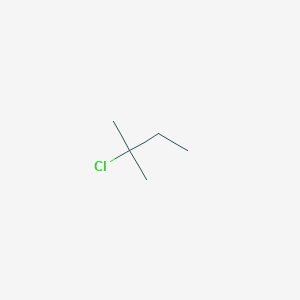
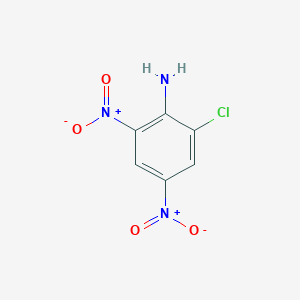
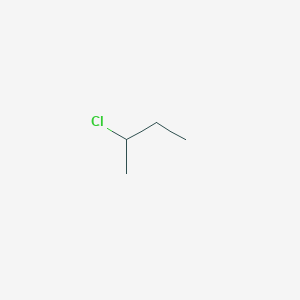
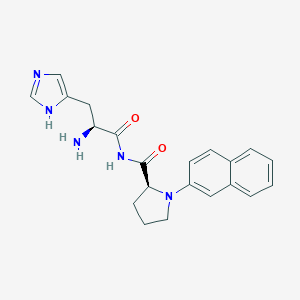
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
